Cas no 878433-23-9 (2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
- 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride
- 878433-23-9
- SCHEMBL13931834
- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
- 2-methyl-5-(2-oxidanylidenepyrrolidin-1-yl)benzenesulfonyl chloride
- 2-methyl-5-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride
- DTXSID90424473
- BB 0259502
- CS-0208444
- RS-0398
- AKOS000301905
- A842386
- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonylchloride
- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
- 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
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- MDL: MFCD07801185
- インチ: InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
- InChIKey: BWTNVYNSLQCXRC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 273.0226421g/mol
- どういたいしつりょう: 273.0226421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M240690-500mg |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
878433-23-9 | 500mg |
$ 600.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279114-1g |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 97% | 1g |
¥5550.00 | 2024-04-27 | |
Fluorochem | 059730-2g |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 2g |
£598.00 | 2022-03-01 | ||
TRC | M240690-100mg |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
878433-23-9 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | M240690-250mg |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
878433-23-9 | 250mg |
$ 380.00 | 2022-06-04 | ||
Fluorochem | 059730-250mg |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 250mg |
£160.00 | 2022-03-01 | ||
A2B Chem LLC | AH85981-100mg |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 95 | 100mg |
$313.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279114-250mg |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 97% | 250mg |
¥2310.00 | 2024-04-27 | |
Chemenu | CM376482-1g |
2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride |
878433-23-9 | 95%+ | 1g |
$356 | 2023-01-01 | |
Fluorochem | 059730-1g |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 1g |
£372.00 | 2022-03-01 |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chlorideに関する追加情報
Introduction to 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS No. 878433-23-9)
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, identified by the chemical identifier CAS No. 878433-23-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in the synthesis of various biologically active molecules. The presence of both a methyl group and a pyrrolidinone moiety in its structure endows it with unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural framework of 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride consists of a benzene ring substituted at the 2-position with a methyl group and at the 5-position with a sulfonyl chloride group linked to a 2-oxopyrrolidinone ring. This particular arrangement of functional groups imparts distinct reactivity patterns, making it an attractive candidate for further derivatization and functionalization. The sulfonyl chloride moiety, in particular, is known for its ability to participate in nucleophilic substitution reactions, thereby facilitating the introduction of diverse substituents into the molecular structure.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health and disease. The compound 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride has been explored as a potential scaffold for designing molecules with therapeutic potential. Specifically, its pyrrolidinone component is reminiscent of natural product scaffolds that have shown promise in drug discovery efforts. The pyrrolidinone ring is a common motif found in numerous bioactive compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is its potential utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, particularly cancer. By modifying the structure of this compound, researchers can generate derivatives that exhibit selective kinase inhibition. For instance, modifications at the methyl group or the pyrrolidinone ring could alter the binding affinity and selectivity of potential inhibitors towards specific kinases.
Recent studies have highlighted the importance of sulfonyl chloride derivatives in drug discovery. These compounds serve as key intermediates in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. The sulfonyl chloride group in 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride can be readily converted into sulfonamides through reaction with primary or secondary amines. This transformation opens up numerous possibilities for generating structurally diverse sulfonamide analogs with tailored biological properties.
The pyrrolidinone moiety also offers opportunities for further functionalization. For example, it can be alkylated or acylated to introduce additional substituents that may enhance binding interactions or modulate pharmacokinetic profiles. Such modifications are essential for optimizing drug-like properties, including solubility, bioavailability, and metabolic stability. The ability to fine-tune these properties makes 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride a versatile building block for medicinal chemists.
In addition to its applications in kinase inhibition, this compound has shown promise in other therapeutic areas. For instance, derivatives derived from 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride have been investigated for their potential antimicrobial activity. The sulfonyl group is known to interact with bacterial enzymes and cell wall components, leading to mechanisms that inhibit bacterial growth. By leveraging this property, researchers aim to develop novel antibiotics or antibacterial agents that could address emerging resistance issues.
The synthesis of 2-Methyl-5-(2-oxopyrrolidin-1-y]benzenesulfonyl chloride involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include sulfonylation reactions followed by nucleophilic substitution at the pyrrolidinone ring. These synthetic routes underscore the compound's role as a precursor for more complex molecular architectures. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenation, can be employed to enhance yields and enantioselectivity during its preparation.
The pharmacological evaluation of derivatives derived from CAS No 878433 23 9 has been conducted using both in vitro and in vivo models. In vitro studies often involve enzyme assays to assess kinase inhibition profiles, while in vivo studies evaluate efficacy and safety in animal models. These studies provide critical insights into the potential therapeutic applications of this compound and its derivatives.
The development of novel drug candidates is an iterative process that requires careful optimization based on structural activity relationships (SAR). By systematically modifying different parts of the molecular structure, researchers can identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The versatility of CAS No 878433 23 9 as a scaffold makes it an attractive starting point for such optimization efforts.
Looking ahead, advancements in computational chemistry and artificial intelligence are expected to further accelerate drug discovery efforts involving compounds like CAS No 878433 23 9. Machine learning algorithms can predict biological activity based on structural features, enabling researchers to design novel derivatives with desired properties more efficiently than traditional methods alone.
In conclusion,CAS No 878433 23 9, corresponding to 2-Methyl -5-(2- oxopy r r o l i d i n -1 - y l ) b e n z e n e s u l f o n y l c h l o r i d e, represents a promising intermediate in pharmaceutical chemistry with diverse applications across multiple therapeutic areas including kinase inhibition antimicrobial agents . Its unique structural features make it an excellent candidate for further derivatization , offering researchers numerous opportunities to develop innovative treatments for human diseases . As research continues ,this compound is likely to play an increasingly important role i n dr u g d i s co v ery pipelines worldwide . p >
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